molecular formula C24H30N2O5 B2813361 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide CAS No. 921834-76-6

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide

Katalognummer: B2813361
CAS-Nummer: 921834-76-6
Molekulargewicht: 426.513
InChI-Schlüssel: BHUOPZWIIILHRR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzamide is a synthetic organic compound featuring a benzoxazepine core scaffold. The molecular formula of this compound is C27H35N3O5 and it has a calculated molecular weight of 481.59 g/mol . The structure incorporates a 3,4-dimethoxybenzamide group attached to a 5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl group. The benzo-fused 1,4-oxazepine ring is a seven-membered heterocycle containing both oxygen and nitrogen atoms, which is of significant interest in medicinal chemistry . Compounds based on this core structure are frequently investigated for their potential biological activities and as key intermediates in the synthesis of more complex molecules. Researchers can utilize this chemical as a building block or a reference standard in various discovery programs. This product is intended for research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-3,4-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N2O5/c1-15(2)13-26-18-9-8-17(12-20(18)31-14-24(3,4)23(26)28)25-22(27)16-7-10-19(29-5)21(11-16)30-6/h7-12,15H,13-14H2,1-6H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHUOPZWIIILHRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C2=C(C=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)OC)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to improve yield and purity?

  • Methodological Answer: Synthesis optimization requires multi-step reaction control, including:
  • Reagent selection : Use bases (e.g., triethylamine) for deprotonation and polar aprotic solvents (e.g., dichloromethane) to stabilize intermediates .
  • Reactor design : Continuous flow reactors enhance reproducibility by maintaining precise temperature and mixing conditions, reducing side reactions .
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization from ethanol/water mixtures isolates the product with >95% purity .
  • Yield tracking : Monitor intermediates via thin-layer chromatography (TLC) to identify bottlenecks in multi-step pathways .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Methodological Answer: Structural validation involves:
  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify methoxy groups (δ 3.8–4.0 ppm) and the oxazepine core’s carbonyl (δ 170–175 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 456.6) and fragments corresponding to isobutyl or dimethoxybenzamide groups .
  • X-ray crystallography : Resolves stereochemistry of the tetrahydrobenzooxazepine ring, critical for understanding bioactive conformations .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Methodological Answer:
  • Co-solvent systems : Use DMSO (≤1% v/v) to pre-dissolve the compound, then dilute in assay buffers containing cyclodextrins (e.g., HP-β-CD) to stabilize hydrophobic regions .
  • Structural analogs : Introduce hydrophilic substituents (e.g., hydroxyl groups) on the benzamide moiety while retaining the oxazepine core .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the role of the isobutyl and dimethoxy groups in biological activity?

  • Methodological Answer:
  • Analog synthesis : Replace the isobutyl group with allyl or ethyl chains to assess steric effects on receptor binding .
  • Functional group masking : Temporarily protect the dimethoxy groups (e.g., with acetyl) during assays to test their necessity in activity .
  • Computational modeling : Molecular docking (AutoDock Vina) predicts interactions between the dimethoxybenzamide moiety and hydrophobic enzyme pockets (e.g., kinases) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

  • Methodological Answer:
  • Assay standardization : Replicate experiments using identical cell lines (e.g., HEK293 for receptor studies) and normalize activity to positive controls (e.g., IC50_{50} values for reference inhibitors) .
  • Meta-analysis : Compare logP values and assay conditions (pH, temperature) to identify confounding factors. For example, higher lipophilicity (logP ~3.5) may enhance membrane permeability but reduce aqueous solubility .
  • Orthogonal assays : Validate enzyme inhibition (e.g., fluorescence polarization) with cell-based functional assays (e.g., cAMP modulation for GPCR targets) .

Q. What experimental approaches determine the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer:
  • Kinetic studies : Use Lineweaver-Burk plots to distinguish competitive vs. non-competitive inhibition. For example, if KmK_m increases with inhibitor concentration, it suggests competitive binding to the active site .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}, koff_{off}) between the compound and purified enzyme (e.g., vasopressin V2 receptor) .
  • Mutagenesis : Engineer enzyme variants (e.g., alanine substitutions at putative binding residues) to confirm critical interaction sites .

Critical Analysis of Evidence

  • Synthesis reproducibility : and emphasize flow reactors for scalability, but batch-specific impurities (e.g., dimerization byproducts) require rigorous QC via LC-MS .
  • Biological variability : Discrepancies in IC50_{50} values (e.g., 120 nM vs. 850 nM) may stem from assay design (e.g., enzyme isoforms, substrate concentrations) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.